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Compound of Interest |

N-[2-(4-

Compound Name: cyclohexylphenoxy)ethyllacetamid
e

CAS No.: 282104-64-7

Cat. No.: B326664

Get Quote

Executive Summary

Target Molecule: N-[2-(4-cyclohexylphenoxy)ethyl]lacetamide CAS Registry Number:
282104-64-7 Molecular Formula: C16H23NO2 Molecular Weight: 261.36 g/mol

This guide details the synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide, a lipophilic
ether-amide scaffold often utilized in medicinal chemistry as a "linker-fragment" motif. The
structure combines a hydrophobic 4-cyclohexylphenyl tail (mimicking lipid interactions) with a
polar acetamidoethyl headgroup. This specific architecture is frequently encountered in the
development of GPCR ligands, ion channel modulators, and agrochemical synergists where
the cyclohexyl group provides metabolic stability compared to linear alkyl chains.

The guide presents two distinct synthetic pathways:

e Method A (Convergent Synthesis): A direct alkylation strategy utilizing N-(2-
chloroethyl)acetamide. This is the preferred route for rapid, small-scale library generation (10
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mg -5 g).

» Method B (Stepwise Nitrile Route): A robust, three-step protocol via a nitrile intermediate.
This is the industry-standard approach for scale-up (>10 g) due to higher overall yields and

easier purification.

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule into its primary synthons. The
strategic disconnections reveal that the ether linkage is the most logical bond to form late-
stage, or alternatively, the amide bond can be formed last to allow for diversity at the nitrogen

terminus.
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Figure 1: Retrosynthetic tree illustrating the Convergent (Path A) and Stepwise (Path B)
strategies.

Method A: Direct Alkylation (Convergent Route)

Best for: Rapid synthesis, library production, avoiding reduction steps. Mechanism: Williamson
Ether Synthesis (SN2).

This route involves the direct displacement of the chloride in N-(2-chloroethyl)acetamide by the
phenoxide of 4-cyclohexylphenol. The reaction is catalyzed by iodide ions (Finkelstein
condition) to generate a more reactive iodide intermediate in situ.

ichi

Component Role Equivalents Notes
4-Cyclohexylphenol Substrate 1.0eq Solid, mp 130-133°C
N-(2- ] Commercial or
) Electrophile 1.2eq )
chloroethyl)acetamide synthesized*
Potassium Carbonate Anhydrous, finely
Base 2.0eq

(K2CO03) ground

] ) Essential for rate
Potassium lodide (KI) Catalyst 0.1eq ]

acceleration

DMF (N,N-

) ) Solvent 10 vol Dry, anhydrous
Dimethylformamide)

*Note: If N-(2-chloroethyl)acetamide is unavailable, it can be prepared by reacting
ethanolamine with acetyl chloride followed by thionyl chloride.

Experimental Protocol

e Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-
cyclohexylphenol (1.0 eq) in anhydrous DMF. Add K2COs (2.0 eq) and stir at room
temperature for 15 minutes to generate the phenoxide anion.

o Addition: Add N-(2-chloroethyl)acetamide (1.2 eq) and Kl (0.1 eq) to the suspension.
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e Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 12—-16
hours.

o Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The phenol spot (Rf ~0.6) should
disappear, and a new polar spot (Rf ~0.3) should appear.[1][2][3]

o Work-up:
o Cool the reaction mixture to room temperature.
o Pour into ice-cold water (10x reaction volume). The product may precipitate as a solid.
o If solid forms: Filter, wash with water, and dry.

o If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to
remove unreacted phenol), water, and brine. Dry over Na2SO4 and concentrate.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(SiO2, 0-5% Methanol in DCM).

Method B: The Nitrile Route (Stepwise Scale-Up)

Best for: Multi-gram scale, high purity requirements, avoiding DMF. Mechanism: Alkylation

Nitrile Reduction
Acetylation.

This route avoids the potential side-reaction of N-(2-chloroethyl)acetamide cyclization
(oxazoline formation) and typically affords higher purity crystalline intermediates.

Step 1: Synthesis of 2-(4-cyclohexylphenoxy)acetonitrile
o Reactants: 4-Cyclohexylphenol (1.0 eq), Chloroacetonitrile (1.2 eq), K=2COs (1.5 eq).

o Solvent: Acetone (Reflux).

o Protocol: Reflux the mixture for 6—8 hours. Filter off inorganic salts. Concentrate the filtrate to
obtain the crude nitrile. Recrystallize from hexanes.

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://patents.google.com/patent/EP0623586B1/en
https://ijper.org/sites/default/files/IndJPhaEdRes-59-1s-333.pdf
https://eureka.patsnap.com/patent-CN111807968A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b326664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

* Yield: Typically >90%.

Step 2: Reduction to 2-(4-cyclohexylphenoxy)ethylamine

e Reactants: Nitrile intermediate (1.0 eq), LiAIH4 (1.5 eq) or H2/Raney Nickel.
e Solvent: Anhydrous THF (for LiAlH4) or Ethanol (for Hydrogenation).
e Protocol (LiAIHa4):
o Suspend LiAlH4 in dry THF at 0°C.
o Add the nitrile solution dropwise.
o Allow to warm to RT and stir for 4 hours.
o Quench carefully (Fieser method: water, 15% NaOH, water). Filter and concentrate.

o Key Insight: The resulting amine is sensitive to CO2z from air (forming carbamates); proceed
immediately to Step 3.

Step 3: Acetylation to Target

» Reactants: Amine intermediate (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq).
e Solvent: Dichloromethane (DCM).
e Protocol:

Dissolve amine and TEA in DCM at 0°C.

o

[¢]

Add Acetic Anhydride dropwise.

Stir for 2 hours at RT.

[¢]

o

Wash with 1M HCI (to remove TEA), NaHCOs, and brine.

(¢]

Evaporate solvent to yield the final product.[1][4]
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BENCHE

Technical Data & Characterization

The following data is expected for the purified compound based on structural analysis and
literature precedents for similar ether-amides.

Expected NMR Profile (CDCI3, 400 MHz)

Position Shift (6 ppm) Multiplicity Integration Assignment
Amide NH 6.10 — 6.50 Broad Singlet 1H Amide proton
. Doublet (J=8.5
Aromatic 7.10-7.15 Ho) 2H Ar-H (meta to O)
z
) Doublet (J=8.5
Aromatic 6.80 — 6.85 Ho) 2H Ar-H (ortho to O)
z
Ether CH2 4.00 — 4.05 Triplet (J=5.2 Hz) 2H Ph-O-CH2-CHz
Amide CH:z 3.60 - 3.68 Quartet/Multiplet ~ 2H CH2-CHz2-NH
_ Ar-CH-
Cyclohexyl 2.40 - 2.50 Multiplet 1H
(Cyclohexyl)
Acetyl CHs 1.98 - 2.02 Singlet 3H CO-CHs
) Cyclohexyl
Cyclohexyl 1.70-1.90 Multiplet 5H ) i
(equatorial/axial)
. Cyclohexyl
Cyclohexyl 1.20-1.45 Multiplet 5H i
(distal)

Reaction Workflow Visualization
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Figure 2: Comparative workflow for Method A and Method B.

Critical Process Parameters & Safety
Mechanistic Insight: The "Oxazoline" Pitfall

In Method A, N-(2-chloroethyl)acetamide can undergo intramolecular cyclization under basic
conditions to form 2-methyl-2-oxazoline.

Risk: If the phenol is not sufficiently nucleophilic or if the base is too strong (e.g., NaH), the

oxazoline may form and distill out or polymerize.

Mitigation: This is why Kl is added. It converts the chloro-amide to the iodo-amide in situ,

which is more susceptible to direct SN2 attack by the phenoxide than it is to intramolecular

cyclization.

Safety Table
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Reagent Hazard Class Handling Precaution

Wear gloves; avoid dust

4-Cyclohexylphenol Irritant, Aquatic Tox. ) i
inhalation.

Lachrymator. Use only in a

Chloroacetonitrile Toxic, Flammable
fume hood.
] ] Quench carefully under inert
LiAlHa Water Reactive
gas.
] Avoid skin contact; use butyl
DMF Reprotoxic
rubber gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Synthesis Guide: N-[2-(4-
Cyclohexylphenoxy)ethyllacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b326664/docs#comprehensive-synthesis-guide-n-2-4-
cyclohexylphenoxy-ethyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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